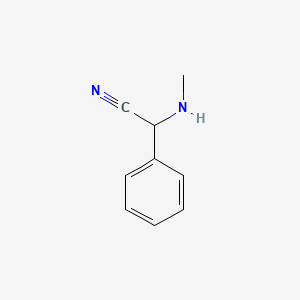

2-(Methylamino)-2-phenylacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCQXQGNNZDYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylamino 2 Phenylacetonitrile and Its Precursors

Direct Synthesis Approaches to 2-(Methylamino)-2-phenylacetonitrile (B2974302)

Direct synthesis methods offer an efficient means of preparing racemic this compound, often through one-pot procedures that combine multiple reactants.

The Strecker synthesis is a cornerstone for the preparation of α-aminonitriles. organic-chemistry.org In its classic form, it involves the three-component reaction of an aldehyde, an amine, and a cyanide source. wikipedia.org For this compound, this translates to a reaction between benzaldehyde (B42025), methylamine (B109427), and a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN). The reaction proceeds through the initial formation of an imine (N-benzylidenemethanamine) from benzaldehyde and methylamine, which is then attacked by a nucleophilic cyanide ion to yield the target α-aminonitrile. wikipedia.org

Modern modifications to the Strecker reaction have been developed to improve yields, reaction conditions, and safety. One significant variant involves the use of trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. TMSCN can facilitate the reaction under milder conditions and is compatible with a wider range of substrates. beilstein-journals.org Research has also shown that physical methods, such as ultrasound irradiation, can enhance reaction rates and yields for Strecker-type syntheses. beilstein-journals.org The use of sonication has been reported to positively affect aminocyanation procedures, improving the efficiency of the synthesis of α-aminonitrile derivatives. beilstein-journals.org

Table 1: Comparison of Strecker Reaction Conditions

| Cyanide Source | Catalyst/Conditions | Key Features |

| KCN/NaCN | Aqueous media, often with an acid to generate HCN in situ | Classic, cost-effective method. masterorganicchemistry.com |

| TMSCN | Lewis acid or protic acid catalysis; can be run neat or in various solvents | Milder conditions, often higher yields. beilstein-journals.org |

| KCN/Amine/Aldehyde | Ultrasound irradiation | Accelerated reaction rates and improved yields. beilstein-journals.org |

While reductive amination is primarily a method for synthesizing amines, the initial step of the process—the formation of an imine—is a crucial precursor for producing this compound. pearson.com This strategy involves a two-step sequence. First, benzaldehyde is condensed with methylamine to form the N-benzylidenemethanamine intermediate. This imine is then isolated or generated in situ and subsequently treated with a cyanide source to yield the final product.

The key to this approach is the efficient formation of the imine, which is often catalyzed by an acid and involves the removal of water to drive the equilibrium. mdma.ch Once the imine is formed, a nucleophilic cyanide reagent is introduced. The success of this method hinges on preventing the reduction of the imine, which is the typical second step in a standard reductive amination protocol where a reducing agent like sodium borohydride (B1222165) would be used. researchgate.net Instead of a reducing agent, a cyanide source is added to achieve the desired α-aminonitrile.

Beyond the traditional Strecker reaction, alternative methods for the cyanation of the imine intermediate (N-benzylidenemethanamine) have been explored. These protocols focus on different cyanide-delivering reagents that may offer advantages in terms of reactivity, selectivity, or safety. For instance, the use of acetone (B3395972) cyanohydrin as a cyanide source in the presence of a catalyst can be an effective alternative to using highly toxic alkali metal cyanides or hydrogen cyanide gas.

Another approach involves electrophilic cyanation. While less common for this specific transformation, research into electrophilic cyanating reagents, generated, for example, from the oxidation of trimethylsilyl cyanide with bleach, offers a different paradigm for C-CN bond formation. organic-chemistry.org However, for the synthesis of this compound, the nucleophilic addition of cyanide to the pre-formed imine remains the most direct and widely documented strategy. wikipedia.org

Stereoselective and Asymmetric Synthesis of this compound

The production of enantiomerically pure this compound is of significant interest, as chirality is often a critical factor in the biological activity of downstream products. This is achieved through either asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. In the context of this compound, this is most commonly achieved through a catalytic asymmetric Strecker reaction. mdpi.comfigshare.com This method utilizes a chiral catalyst to control the stereochemical outcome of the cyanide addition to the achiral imine. The catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.

A variety of chiral catalysts have been developed for this purpose, including metal-based catalysts and purely organic catalysts (organocatalysts). mdpi.comresearchgate.net For example, chiral titanium complexes have been shown to be highly effective in catalyzing the enantioselective cyanation of imines. organic-chemistry.org Organocatalysts derived from natural products like cinchona alkaloids (e.g., hydroquinine) have also been successfully employed, affording α-aminonitriles in high yields and with significant enantioselectivities. mdpi.com The mechanism often involves the catalyst activating the imine and/or the cyanide nucleophile through interactions such as hydrogen bonding, directing the attack from a specific face. mdpi.com

Table 2: Examples of Chiral Catalysts in Asymmetric Strecker Reactions

| Catalyst Type | Example Catalyst | Reported Outcome |

| Organocatalyst | Hydroquinine (B45883) with NaF | Excellent yields and high enantioselectivities for α-aminonitriles. mdpi.com |

| Organocatalyst | Pseudo-enantiomeric squaramides | Good yields and high enantioselectivity. mdpi.com |

| Metal Complex | Tethered Bis(8-quinolinolato) Aluminum Complex | Effective for dual-activation of aldimines and ketimines. organic-chemistry.org |

| Metal Complex | Titanium-based catalysts | High enantioselectivity for imine cyanation at room temperature. organic-chemistry.org |

An alternative to asymmetric synthesis is the resolution of a racemic mixture. libretexts.org This classical technique separates the two enantiomers that are produced in equal amounts during a non-stereoselective synthesis. The process relies on converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. nih.gov

For this compound, which is a basic compound, a chiral acid such as (+)-tartaric acid or (R)-mandelic acid can be used as the resolving agent. nih.gov The reaction yields two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These diastereomers have different physical properties, most notably different solubilities in a given solvent. mdpi.com This difference allows them to be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to liberate the desired pure enantiomer of this compound. libretexts.org While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.

Diastereoselective Synthesis Methods

The creation of specific stereoisomers is crucial in medicinal chemistry, and diastereoselective synthesis provides a pathway to control the three-dimensional arrangement of atoms in molecules with multiple stereocenters. For α-aminonitriles derived from chiral aldehydes or amines, or through the influence of a chiral catalyst, achieving high diastereoselectivity is a key objective.

One approach involves the aldolization of lithiated α-aminonitriles. For instance, the addition of lithiated N-benzyl-N-tert-butylaminoacetonitrile to various aldehydes has been shown to produce anti-β-hydroxy-α-aminonitriles with high diastereomeric purity. nih.govacs.org This methodology could potentially be adapted for the synthesis of derivatives of this compound by reacting a suitable lithiated precursor with an appropriate electrophile.

Organocatalysis has emerged as a powerful tool for enantioselective and, by extension, diastereoselective synthesis. researchgate.netmdpi.com Chiral organocatalysts can facilitate the Strecker reaction with high levels of stereocontrol. nih.govacs.orgnih.govelsevierpure.com For example, a recyclable C2-symmetric organocatalyst has been demonstrated to be effective in the enantioselective Strecker reaction of N-benzhydrylimines, yielding α-aminonitriles in high yields and enantiomeric excesses. acs.org Such catalytic systems could be explored for the diastereoselective synthesis of this compound by using a chiral form of methylamine or a chiral auxiliary.

The following table summarizes representative examples of organocatalyzed asymmetric Strecker reactions, which could be adapted for diastereoselective synthesis.

| Catalyst | Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Chiral Diketopiperazine | N-Benzhydryl imine | HCN | Toluene | -25 | 97 | >99 | acs.org |

| Tethered Bis(8-quinolinolato) Aluminum | N-Allyl benzaldimine | TMSCN | CH2Cl2 | -78 | 78 | 91 | acs.org |

| C2-Symmetric Amide-based Organocatalyst | N-Benzhydrylimine | Ethyl Cyanoformate | Toluene | -10 | 95 | 94 | acs.org |

| Oxazoline-based Organocatalyst | N-Benzhydrylimine | Trimethylsilyl cyanide | CH2Cl2 | -20 | 96 | 98 | elsevierpure.com |

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of conducting Strecker reactions under solvent-free or aqueous conditions. organic-chemistry.org For example, a solvent-free synthesis of racemic α-aminonitriles has been reported, offering a more environmentally benign alternative to traditional methods that rely on organic solvents. organic-chemistry.org

Furthermore, conducting the reaction in water can offer advantages in terms of safety, cost, and environmental impact. The use of β-cyclodextrin as a supramolecular catalyst has been shown to facilitate the Strecker reaction in water under neutral conditions. organic-chemistry.org The synthesis of phenylacetonitrile (B145931) precursors has also been achieved in an aqueous medium by reacting a benzyl (B1604629) halide with an alkali metal cyanide. google.com These approaches highlight the potential for developing a greener synthesis of this compound.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to green chemistry by reducing solvent use and waste from purification of intermediates. A one-pot, three-component Strecker reaction for the synthesis of α-aminonitriles has been developed using a palladium Lewis acid catalyst in dichloromethane, which, while not a green solvent, points towards the potential for streamlined, more efficient processes. nih.gov

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways to more selective and efficient reactions with reduced waste. beilstein-journals.org In the synthesis of α-aminonitriles, both metal-based and organocatalysts have been developed to enhance sustainability.

Organocatalysts, being metal-free, are often considered more environmentally friendly. researchgate.netmdpi.com As mentioned previously, various chiral organocatalysts have been developed for the asymmetric Strecker reaction, which can be adapted for the synthesis of specific stereoisomers of this compound. nih.govacs.orgnih.govelsevierpure.comacs.org The recyclability of some of these catalysts further enhances their green credentials. acs.org

In addition to organocatalysts, developments in metal-based catalysis also aim for improved sustainability. For instance, a palladium N-heterocyclic carbene (NHC)-amidate complex has been shown to be an effective catalyst for the three-component Strecker reaction under mild conditions. nih.gov The use of montmorillonite (B579905) KSF clay, a reusable solid acid catalyst, for the one-pot synthesis of α-aminonitriles also represents a greener alternative to traditional homogeneous catalysts. organic-chemistry.org The development of biocatalysts, such as ThDP-dependent enzymes, for the synthesis of precursors to complex molecules also points towards future green synthetic routes. rsc.org

Synthesis of Deuterated Analogs of this compound for Mechanistic Studies

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms through kinetic isotope effect studies. researchgate.netprinceton.edu The synthesis of deuterated analogs of this compound would allow for a deeper understanding of its formation and reactivity.

Several strategies can be employed for the synthesis of deuterated organic molecules. mdpi.comckisotopes.com One common approach is hydrogen-deuterium exchange, where protons in the molecule are replaced with deuterium (B1214612) from a deuterium source like D₂O, often in the presence of a catalyst. mdpi.com For example, primary and secondary arylamines have been successfully deuterated using D₂O with a Pt/C and Pd/C catalyst system. mdpi.com

Another strategy involves the use of deuterated starting materials in the synthesis. nih.govnih.gov For a Strecker-type synthesis of deuterated this compound, one could envision using deuterated benzaldehyde, deuterated methylamine, or a deuterated cyanide source. The use of [D1]-aldehydes in multicomponent reactions to produce deuterated products has been demonstrated. nih.gov Similarly, the synthesis of deuterated enaminones, which are also precursors to nitrogen-containing heterocycles, has been achieved with high isotopic fidelity using deuterated reagents. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Methylamino 2 Phenylacetonitrile

Nucleophilic Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in 2-(Methylamino)-2-phenylacetonitrile (B2974302) is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. chemistrysteps.com

Hydrolysis: One of the most significant reactions of α-aminonitriles is their hydrolysis to α-amino acids. organic-chemistry.orgwikipedia.org This transformation typically proceeds in two stages under acidic or basic conditions. chemistrysteps.comnrochemistry.com First, the nitrile is converted to an intermediate α-amino amide. researchgate.net Subsequent hydrolysis of the amide yields the corresponding α-amino carboxylic acid, in this case, 2-(methylamino)-2-phenylacetic acid. wikipedia.orgmasterorganicchemistry.com The acid-catalyzed mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by a water molecule. chemistrysteps.commasterorganicchemistry.com After a series of proton transfers, an imidic acid intermediate is formed, which then tautomerizes to the more stable amide. chemistrysteps.com The amide is then further hydrolyzed to the carboxylic acid. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile to a 1,2-diamine. nrochemistry.comlibretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion. libretexts.org The initial addition forms an imine anion, which is then reduced further to the diamine. chemistrysteps.comlibretexts.org Milder reducing agents such as DIBAL-H (diisobutylaluminium hydride) can allow for partial reduction to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. chemistrysteps.com This reaction, after an aqueous workup, typically yields a ketone. The mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon to form an imine anion salt. libretexts.org Hydrolysis of this intermediate generates an imine, which is then further hydrolyzed to a ketone. libretexts.org

Reactions at the Alpha-Carbon Center

The alpha-carbon, situated between the phenyl ring and the nitrile group, is activated and can participate in various reactions. libretexts.org The hydrogen atom attached to this carbon is acidic and can be removed by a base to form a nitrile-stabilized carbanion (an enolate equivalent). msu.edugatech.edu

Alkylation: The formation of this nucleophilic enolate allows for alkylation at the alpha-position. msu.edulibretexts.org However, a significant challenge in the alkylation of simple nitriles is over-alkylation, where the monoalkylated product reacts further. encyclopedia.pub The resulting α-cyanocarbonyl compounds from acylation are more acidic than the starting nitrile, which helps prevent multiple additions. encyclopedia.pub Phenylacetonitrile (B145931) itself can be α-alkylated using various alcohols in the presence of a base like potassium tert-butoxide, a reaction that proceeds without a transition metal catalyst. researchgate.net

Electrophilic Substitution: Aldehydes and ketones can undergo electrophilic substitution at the alpha-carbon via enol or enolate intermediates. msu.edu While less common for nitriles compared to ketones, these reactions, such as halogenation, are possible. libretexts.orgmsu.edu If the alpha-carbon is a chiral center, these reactions often lead to racemization because they proceed through a planar enolate intermediate. libretexts.orggatech.edu

Transformations of the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can undergo a variety of transformations.

N-Alkylation: The secondary amine can be alkylated to form a tertiary amine. The direct alkylation of amines with alkyl halides is a common method, though it can suffer from a lack of selectivity, leading to over-alkylation. rsc.org Reductive amination, using nitriles as alkylating agents under hydrogenation conditions, offers a more selective route. rsc.org For instance, rhodium on carbon (Rh/C) has been shown to be an effective catalyst for the N-monoalkylation of aliphatic primary amines. rsc.org Another approach involves a deoxygenative photochemical alkylation of secondary amides, which are formed from the amine, providing a pathway to α-branched secondary amines. nih.gov

N-Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). The use of N-acylated amine building blocks, such as carbamates, in Strecker-type reactions has been explored. acs.org This is challenging due to the reduced nucleophilicity of the acylated amine, which slows the formation of the required N-acylimine intermediate. acs.org

The bifunctional nature of this compound makes it a potential precursor for the synthesis of nitrogen-containing heterocycles. researchgate.net α-Aminonitriles are known intermediates in the synthesis of various heterocycles like thiadiazoles and imidazoles. researchgate.net For example, related structures like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo base-assisted intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov While specific examples starting directly from this compound are not prominent, its functional groups are suited for participating in cyclization cascades to build more complex molecular architectures. nih.govrsc.org

Role as a Nucleophile or Electrophile in Advanced Organic Transformations

The reactivity of this compound allows it to act as either a nucleophile or an electrophile depending on the reaction conditions and partners.

As a Nucleophile:

The lone pair of electrons on the secondary amine nitrogen makes the molecule a potent nucleophile, readily attacking electrophiles in alkylation and acylation reactions. rsc.orgnih.gov

The alpha-carbon can be deprotonated to form a carbanion, which is a strong carbon-based nucleophile that can attack electrophiles like alkyl halides or carbonyl compounds. msu.eduencyclopedia.pub

As an Electrophile:

The carbon atom of the nitrile group is inherently electrophilic and is the site of attack for nucleophiles like water, hydrides, and organometallic reagents. chemistrysteps.comlibretexts.org

After conversion to an N-acylimine, the imine carbon becomes a highly reactive electrophile, susceptible to attack by nucleophiles like cyanide. acs.org

In some contexts, the alpha-carbon can act as an electrophile. For instance, if an α-halo derivative is formed, this carbon becomes susceptible to Sₙ2 attack by strong nucleophiles. youtube.com

This dual reactivity makes α-aminonitriles versatile building blocks in multicomponent reactions, such as the Strecker synthesis, where the amine first acts as a nucleophile to form an imine, which then acts as an electrophile for the cyanide anion. masterorganicchemistry.comyoutube.com

Detailed Mechanistic Pathways of Key Reactions

The reactions of this compound are underpinned by well-established mechanistic principles of organic chemistry.

Strecker Synthesis Mechanism: Although this compound is a product of a Strecker reaction (from benzaldehyde (B42025), methylamine (B109427), and a cyanide source), understanding its formation illuminates its reactivity. The reaction begins with the nucleophilic attack of the amine (methylamine) on the aldehyde (benzaldehyde) to form a hemiaminal, which then dehydrates to an iminium ion. wikipedia.orgmasterorganicchemistry.com The iminium ion is a key electrophilic intermediate. The cyanide ion then attacks the electrophilic iminium carbon to yield the final α-aminonitrile product. nrochemistry.comnih.gov The entire process can be catalyzed by acid or base. organic-chemistry.org

Nitrile Hydrolysis Mechanism (Acid-Catalyzed):

Protonation: The reaction initiates with the protonation of the nitrile nitrogen by an acid (e.g., H₃O⁺), making the nitrile carbon more electrophilic. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: A water molecule attacks the activated nitrile carbon. chemistrysteps.commasterorganicchemistry.com

Deprotonation: A proton is transferred from the oxygen to a water molecule, forming a conjugate acid of an imidic acid. chemistrysteps.com

Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate. chemistrysteps.com

Amide Hydrolysis: The amide is then hydrolyzed further under acidic conditions to the carboxylic acid and ammonium. This second stage also involves protonation of the carbonyl oxygen, attack by water, and eventual expulsion of the amine group. wikipedia.org

The following table summarizes the key reactive sites and their typical transformations.

| Reactive Site | Role | Reagent/Condition | Product Type |

| Nitrile (C≡N) | Electrophile | H₃O⁺ / H₂O | α-Amino Carboxylic Acid wikipedia.org |

| Electrophile | LiAlH₄ | 1,2-Diamine nrochemistry.com | |

| Electrophile | Grignard Reagent (R-MgX) | Ketone (after hydrolysis) chemistrysteps.com | |

| Alpha-Carbon (α-CH) | Nucleophile (as enolate) | Base, then Alkyl Halide (R-X) | α-Alkylated Aminonitrile msu.edu |

| Secondary Amine (N-H) | Nucleophile | Alkyl Halide (R-X) | Tertiary Amine rsc.org |

| Nucleophile | Acyl Chloride (RCOCl) | N-Acyl Aminonitrile (Amide) acs.org |

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies on the direct three-component reaction for this compound are not extensively available in the literature. However, significant insights can be drawn from kinetic and equilibrium investigations of analogous Strecker reactions involving benzaldehyde and various primary amines, such as benzylamine (B48309) and allylamine. These studies provide a framework for understanding the reaction rates and the factors that control them.

Kinetic studies on the reaction of N-benzylidenebenzylamine and N-benzylideneallylamine with cyanide in aqueous solutions have shown that the rate-determining step is the reaction of the corresponding iminium ions with cyanide ions. dur.ac.uk The pH profile of the reaction is typically bell-shaped, with an optimal pH range. For the reaction with N-benzylidenebenzylamine and N-benzylideneallylamine, this plateau is observed between pH 6.5 and 8.5. dur.ac.uk This pH dependence is defined by the pKa values of the iminium ions and hydrogen cyanide (HCN). dur.ac.uk

For analogous systems, specific rate constants for the reaction of cyanide ion with the iminium cations have been determined. For instance, the rate constant for the reaction of the N-benzylidenebenzyliminium ion with cyanide is 6.70 x 10³ dm³mol⁻¹s⁻¹, and for the N-benzylideneallyliminium ion, it is 1.03 x 10⁴ dm³mol⁻¹s⁻¹. dur.ac.uk The relatively moderate reactivity of these iminium ions is attributed to the delocalization of the positive charge into the aromatic ring. dur.ac.uknih.gov

Based on these analogous systems, the rate of formation of this compound would be expected to follow similar kinetics, with the reaction between the N-benzylidenemethanaminium ion and cyanide ion being the rate-limiting step.

Table 1: Kinetic Data for the Reaction of Iminium Ions with Cyanide Ion dur.ac.uk

| Iminium Ion | pKa | Rate Constant (k, dm³mol⁻¹s⁻¹) |

| N-Benzylidenebenzyliminium | 6.14 ± 0.1 | 6.70 x 10³ |

| N-Benzylideneallyliminium | 6.05 ± 0.1 | 1.03 x 10⁴ |

This interactive table provides kinetic parameters for the reaction of iminium ions, analogous to the intermediate in the formation of this compound, with cyanide ions.

Identification of Reaction Intermediates

The mechanism of the Strecker synthesis proceeds through several key intermediates. The initial reaction between benzaldehyde and methylamine leads to the formation of a hemiaminal (or carbinolamine) intermediate. This intermediate is generally unstable and readily eliminates a molecule of water to form an imine, in this case, N-benzylidenemethanamine. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

The imine itself is a crucial intermediate. In an acidic or protic medium, the imine is protonated to form the corresponding N-benzylidenemethanaminium ion. masterorganicchemistry.commasterorganicchemistry.com This iminium ion is a highly electrophilic species and is the key intermediate that reacts with the nucleophilic cyanide ion. dur.ac.ukmasterorganicchemistry.com The attack of the cyanide ion on the iminium carbon results in the formation of the final product, this compound. dur.ac.ukmasterorganicchemistry.commasterorganicchemistry.com

The existence of iminium ions as reactive intermediates in metabolic pathways of alicyclic amines has been confirmed through trapping experiments using cyanide, followed by detection with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov While direct spectroscopic observation of the N-benzylidenemethanaminium ion in the reaction mixture for the synthesis of this compound is not documented, its presence is inferred from the kinetic data and the well-established mechanism of the Strecker reaction. dur.ac.ukmasterorganicchemistry.commasterorganicchemistry.com

Furthermore, the hemiaminal intermediate, aminomethanol (B12090428) (NH₂CH₂OH), which is the simplest hemiaminal formed in the Strecker synthesis of glycine, has been experimentally identified in low-temperature ices, highlighting the viability of these species as transient intermediates. nih.gov

Role As a Versatile Synthetic Building Block and Precursor

Synthesis of Indole (B1671886) and Indoline (B122111) Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and methods for its synthesis are of significant interest. 2-(Methylamino)-2-phenylacetonitrile (B2974302) provides a potential pathway to specific indole derivatives.

The structure of this compound makes it a suitable precursor for N-methyl indole derivatives. Classic methods like the Fischer indole synthesis, which typically involve the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, can be adapted. mdpi.com More modern approaches often involve transition-metal-catalyzed cyclizations. For instance, rhodium-catalyzed strategies have been developed for the synthesis of 2-methylindoles through a dehydrogenative annulation process. nih.gov Similarly, palladium-catalyzed oxidative cyclization is a known method for preparing indole-3-carboxylate (B1236618) derivatives. mdpi.com

A plausible synthetic route could involve the transformation of this compound into an intermediate that can undergo intramolecular cyclization. The presence of the N-methyl group is advantageous as it is directly incorporated into the final indole product, avoiding a separate N-alkylation step which is often required in other synthetic strategies.

Table 1: Selected Methods for Indole Synthesis Applicable to N-Methyl Precursors

| Method | Catalyst/Reagent | Key Feature | Citation |

|---|---|---|---|

| Fischer Indole Synthesis | Acid (e.g., PPA) | Reaction of hydrazines with carbonyls | mdpi.com |

| Madelung Synthesis | Strong Base (e.g., NaNH₂) | Intramolecular cyclization of N-phenylamides | orgsyn.org |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, Cu(OAc)₂ | Oxidative cyclization of enamines | mdpi.com |

Oxidative cyclization represents a powerful and increasingly popular strategy for synthesizing indoles and their partially saturated indoline counterparts. rsc.org These reactions often proceed via the intramolecular amination of a C-H bond. rsc.org Research has demonstrated efficient methods for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles through a process involving intramolecular cyclization and oxidation. nih.gov This highlights a pathway where an aniline (B41778) moiety attacks a nitrile-containing side chain.

Another approach involves the oxidation of 2-alkenylanilines to form an epoxide, which then undergoes an acid-catalyzed cyclization and dehydration sequence to furnish the indole ring. mdpi.com By modifying this compound to introduce an appropriate functional group on the phenyl ring (such as an amino or alkenyl group at the ortho position), it could serve as a substrate for these types of oxidative cyclization reactions, leading directly to functionalized N-methyl indoline or indole structures.

Precursor to Chiral Amines and Amino Acids

α-Aminonitriles are key intermediates in the synthesis of amino acids and their derivatives, most notably via the Strecker synthesis. The asymmetric Strecker reaction allows for the production of enantiomerically pure α-aminonitriles. nih.gov This methodology is directly applicable to the synthesis of chiral this compound, such as the (S)-enantiomer. bldpharm.com

Once the chiral α-aminonitrile is obtained, it can be converted into valuable chiral building blocks:

Chiral Diamines: The reduction of the nitrile functionality yields a chiral 1,2-diamine, specifically N1-methyl-1-phenylethane-1,2-diamine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

Chiral Amino Acids: Hydrolysis of the nitrile group, typically under acidic or basic conditions, converts it into a carboxylic acid. This process would transform chiral this compound into N-methyl-phenylglycine, a non-proteinogenic amino acid.

The ability to generate these chiral molecules makes this compound a valuable starting point in asymmetric synthesis for creating enantiomerically pure pharmaceuticals and other bioactive compounds.

Construction of Nitrogen-Containing Heterocycles

Beyond indoles, the functional groups within this compound allow for its use in constructing a variety of other nitrogen-containing heterocycles, which are fundamental components of many FDA-approved drugs. nih.govresearchgate.net The synthesis of such heterocycles often relies on the strategic functionalization and cyclization of versatile precursors. nih.govclockss.org

The nitrile group is particularly versatile. It can participate in cycloaddition reactions or be transformed into other functional groups that can then cyclize. For example:

Tetrazoles: The [3+2] cycloaddition of the nitrile group with an azide (B81097) (e.g., sodium azide) can form a tetrazole ring.

Imidazoles or Pyrazoles: By reacting with other bifunctional molecules, the core structure can be elaborated into five-membered heterocycles like imidazoles or pyrazoles, which are known for a wide range of biological activities. researchgate.net

Quinolines: Through multi-step synthetic sequences, including reactions like the Friedländer synthesis, the phenyl and nitrile moieties could be incorporated into a quinoline (B57606) framework. clockss.org

The presence of the secondary amine also provides a reactive handle for building more complex heterocyclic systems.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov

This compound is itself a product of a well-known MCR: the Strecker reaction. nih.gov This reaction involves the one-pot condensation of an aldehyde (benzaldehyde), an amine (methylamine), and a cyanide source (such as potassium cyanide).

As a product of an MCR, this compound can also be used as a reactant in subsequent MCRs to build molecular complexity rapidly. For example, the nitrile group could be a component in a Passerini or Ugi reaction after suitable modification. nih.gov The development of novel MCRs that utilize functionalized pyrroles, which can be synthesized in one pot, demonstrates the power of this approach for creating diverse chemical libraries. mdpi.com The amine functionality could also participate in MCRs like the Petasis or Mannich reactions. nih.gov

Derivatization Strategies for Functionalized Analogs

The core structure of this compound can be readily modified to produce a range of functionalized analogs. These derivatization strategies target the three main reactive sites of the molecule: the secondary amine, the nitrile group, and the phenyl ring. researchgate.net

Table 2: Derivatization Strategies for this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Secondary Amine | Acylation | Acyl chlorides, Anhydrides | N-acyl amide |

| Alkylation | Alkyl halides, Base | Tertiary amine | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic acid |

| Reduction | LiAlH₄, H₂/Catalyst | Primary amine | |

| Addition | Grignard reagents | Ketone (after hydrolysis) | |

| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro group (-NO₂) |

These derivatization reactions allow chemists to fine-tune the steric and electronic properties of the molecule, creating a library of analogs for applications in drug discovery and materials science. For instance, converting the nitrile to an amine creates a diamine, while hydrolysis yields an amino acid, as discussed previously. Acylation of the amine can introduce a variety of substituents, and electrophilic substitution on the phenyl ring allows for the introduction of functional groups that can alter the molecule's properties or serve as handles for further reactions, such as the Heck reaction. google.com

Advanced Spectroscopic and Structural Elucidation of 2 Methylamino 2 Phenylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-(methylamino)-2-phenylacetonitrile (B2974302), NMR provides critical information on the chemical environment of each atom, the connectivity between atoms, and the molecule's dynamic conformational behavior.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the anticipated chemical shifts for this compound, based on analyses of similar compounds. rsc.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.30 - 7.50 (m) | 127.0 - 135.0 |

| Methine-H (α-carbon) | ~4.5 - 5.5 (s or d) | ~50.0 |

| NH-H | Broad, variable (~1.5 - 4.0) | N/A |

| N-CH₃-H | ~2.3 - 2.5 (s or d) | ~35.0 |

| Nitrile-C | N/A | ~118.0 |

Note: 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet. The multiplicity of Methine-H and N-CH₃-H would depend on coupling through the N-H bond, which can be affected by solvent and exchange rates.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the predicted signals and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a key COSY correlation would be expected between the N-H proton and the methyl (N-CH₃) protons, provided the rate of proton exchange on the nitrogen atom is slow enough. No correlations would be seen for the methine proton unless it couples to the N-H proton. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. researchgate.net It is crucial for assigning the carbon signals. Expected HSQC cross-peaks would connect the signals of the phenyl protons to their respective carbons, the methine proton to the α-carbon, and the N-methyl protons to the N-methyl carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. rsc.orgresearchgate.net Key HMBC correlations would include:

The methine proton to the nitrile carbon and the ipso-carbon of the phenyl ring.

The N-methyl protons to the α-carbon.

The ortho-phenyl protons to the α-carbon.

Variable Temperature (VT) NMR is a powerful technique used to study dynamic molecular processes, such as conformational changes that are rapid on the NMR timescale at room temperature. researchgate.netrsc.org For this compound, several dynamic processes could be investigated:

Restricted Rotation: Rotation around the Cα-N single bond may be hindered, leading to the existence of different rotational isomers (rotamers). At low temperatures, the rotation could slow sufficiently to show separate signals for each rotamer. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal. researchgate.net

Nitrogen Inversion: The nitrogen atom of the secondary amine can undergo inversion. Like restricted rotation, this process can be slowed at lower temperatures, potentially leading to observable changes in the NMR spectrum.

Hydrogen Bond Dynamics: The temperature dependence of the N-H proton's chemical shift can provide evidence for its involvement in intermolecular or intramolecular hydrogen bonding. nih.gov

By analyzing the NMR spectra at various temperatures, thermodynamic parameters (ΔH and ΔS) for these conformational exchanges can be determined. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.govchemicalbook.com

The key functional groups in this compound each have characteristic vibrational frequencies.

Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H | Stretch | 3300 - 3500 | Medium, broad | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | Medium |

| C≡N (Nitrile) | Stretch | 2220 - 2260 | Medium-Weak, sharp | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| N-H | Bend | 1550 - 1650 | Medium | Weak |

Data compiled from standard spectroscopy tables and analysis of similar compounds. rsc.orgnih.govchemicalbook.com

The most informative band for studying intermolecular interactions is the N-H stretching vibration. In a non-hydrogen-bonding environment, this band appears as a relatively sharp peak. In the presence of hydrogen bonding (e.g., N-H···N≡C), the band becomes broader and shifts to a lower frequency (a redshift). The magnitude of this shift correlates with the strength of the hydrogen bond. nih.gov Raman spectroscopy is particularly sensitive to the symmetric C≡N and aromatic ring vibrations, complementing the information obtained from IR spectroscopy.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound is not publicly documented, the technique would reveal key structural parameters such as bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. researchgate.net

Based on crystal structures of related aminonitriles and phenylacetonitrile (B145931) derivatives, it is anticipated that the crystal packing would be dominated by hydrogen bonding and other weak non-covalent interactions. nih.gov The methylamino group provides a hydrogen bond donor (N-H), while the nitrile group is an effective hydrogen bond acceptor. This would likely lead to the formation of supramolecular chains or networks via N-H···N≡C hydrogen bonds.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov

The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface. It plots the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of contacts can be calculated from this plot.

Hypothetical Breakdown of Intermolecular Contacts

For this compound, a hypothetical breakdown of contacts is presented below, based on analyses of similar molecules. nih.govnih.gov

| Contact Type | Expected Contribution (%) | Description |

| H···H | 40 - 50% | Represents the most abundant, though weakest, van der Waals contacts. |

| C···H / H···C | 20 - 30% | Includes C-H···π interactions between a phenyl ring and a C-H bond. |

| N···H / H···N | 10 - 20% | Crucial contacts corresponding to the primary N-H···N hydrogen bonds. |

| C···C | 3 - 7% | Indicative of π-π stacking interactions between phenyl rings. |

| Other | < 5% | Minor contributions from other contact types. |

Beyond visualization, the strength of the non-covalent interactions that stabilize the crystal structure can be quantified using computational chemistry. nih.gov These interactions, while individually weak (typically 0.5-10 kcal/mol), collectively determine the crystal's architecture and properties. nih.gov

For this compound, the following interactions would be of primary interest:

N-H···N Hydrogen Bonds: This is expected to be the strongest and most directionally specific interaction, playing a primary role in forming the main structural motifs.

C-H···π Interactions: The protons of the methyl group or the phenyl ring can interact favorably with the electron-rich face of an adjacent phenyl ring.

Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and energy decomposition analysis (e.g., PIXEL) can be used to calculate the interaction energies for specific molecular pairs within the crystal, providing a quantitative understanding of the forces governing the solid-state structure.

Mass Spectrometry for Isotopic Labeling and Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool for elucidating the structure of organic compounds and for probing reaction mechanisms. When combined with isotopic labeling, MS can provide definitive evidence for fragmentation pathways and molecular rearrangements.

Isotopic labeling, where an atom in the molecule is replaced by one of its heavier isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), is a powerful technique to track the fate of specific atoms during fragmentation. wikipedia.org For example, by synthesizing this compound with a ¹³C-labeled cyano group, the fragments containing this group can be easily identified by a one-mass-unit shift in their m/z values. Similarly, deuterium labeling of the methyl group (N-CD₃) would allow for the unambiguous identification of fragments containing this moiety.

This approach is invaluable for distinguishing between proposed fragmentation mechanisms. For instance, if a key fragment is observed, isotopic labeling can confirm which parts of the original molecule are retained in that fragment, thereby validating or refuting a hypothesized pathway.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound and the Effect of Isotopic Labeling

| Fragment Structure | Predicted m/z (unlabeled) | Predicted m/z (¹³C≡N labeled) | Predicted m/z (N-CD₃ labeled) | Fragmentation Pathway |

| [C₆H₅CH(NHCH₃)CN]⁺• | 146 | 147 | 149 | Molecular Ion |

| [C₆H₅CHCN]⁺• | 116 | 117 | 116 | Loss of •NHCH₃ |

| [C₆H₅CHNHCH₃]⁺ | 120 | 119 | 123 | Loss of •CN |

| [CHNHCH₃]⁺ | 44 | 44 | 47 | Cleavage of Cα-phenyl bond |

| [C₆H₅]⁺ | 77 | 77 | 77 | Phenyl cation |

Note: This table is predictive and based on common fragmentation patterns of similar molecules. Actual experimental results may vary.

Mechanistic studies often employ isotopic labeling to understand reaction pathways. For example, in the synthesis of α-aminonitriles via the Strecker reaction, isotopic labeling of the cyanide source can confirm its incorporation into the final product. mdpi.com Furthermore, studying the fragmentation of isotopically labeled derivatives can reveal subtle electronic and steric effects that influence reaction outcomes.

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for this purpose. nih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

For a molecule like this compound, which possesses a single stereocenter, its two enantiomers, (R)- and (S)-2-(methylamino)-2-phenylacetonitrile, will have VCD and ECD spectra that are mirror images of each other. The absolute configuration can be determined by comparing the experimentally measured spectrum with a theoretically calculated spectrum for one of the enantiomers. A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions. It is particularly sensitive to the three-dimensional arrangement of atoms and can be applied to a wide range of chiral molecules in solution. The experimental VCD spectrum is typically compared with a spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT).

While specific VCD data for this compound is not available, studies on similar chiral amines and nitriles have demonstrated the utility of this technique. For instance, the absolute configurations of various chiral amines have been successfully determined by comparing their experimental VCD spectra with DFT calculations.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures circular dichroism in the UV-visible region, corresponding to electronic transitions. It is particularly useful for molecules containing chromophores, such as the phenyl group in this compound. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's absolute configuration.

The determination of the absolute configuration of α-aminonitriles is of significant interest as they are precursors to amino acids. researchgate.net Theoretical calculations of the CD spectra of aminonitrile precursors have been used to understand the origin of the homochirality of amino acids. researchgate.net For this compound, the phenyl ring acts as a strong chromophore, and its interaction with the chiral center is expected to produce a distinct ECD spectrum. By comparing the experimental ECD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be determined.

Table 2: Hypothetical Chiroptical Data for the Enantiomers of this compound

| Spectroscopic Technique | Enantiomer | Predicted Key Spectral Features |

| VCD | (R)-2-(Methylamino)-2-phenylacetonitrile | Positive/Negative couplet in the C-H stretching region (~2800-3000 cm⁻¹) |

| (S)-2-(Methylamino)-2-phenylacetonitrile | Negative/Positive couplet in the C-H stretching region (~2800-3000 cm⁻¹) | |

| ECD | (R)-2-(Methylamino)-2-phenylacetonitrile | Positive Cotton effect around 220 nm, Negative Cotton effect around 260 nm |

| (S)-2-(Methylamino)-2-phenylacetonitrile | Negative Cotton effect around 220 nm, Positive Cotton effect around 260 nm |

Note: This table is hypothetical and intended for illustrative purposes. The exact positions and signs of the spectral bands would need to be determined through experimental measurement and theoretical calculation.

The derivatization of the amino group can also be used as a strategy to enhance the chiroptical response or to facilitate the determination of the absolute configuration using established empirical rules. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the fundamental aspects of a molecule's structure and reactivity.

In theoretical studies of 2-(methylamino)-2-phenylacetonitrile (B2974302), DFT calculations would be employed to map out the electron density distribution, which is critical for understanding its chemical behavior. The presence of a nitrogen atom in the amino group, the nitrile functionality, and the phenyl ring creates a complex electronic environment that can be effectively modeled using DFT. These calculations can predict various electronic properties, as illustrated in the hypothetical data below.

Table 1: Theoretical Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Property | Calculated Value | Method |

| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |

| Polarizability | 25.0 ų | B3LYP/6-311+G(d,p) |

| Ionization Potential | 8.5 eV | B3LYP/6-311+G(d,p) |

| Electron Affinity | 0.8 eV | B3LYP/6-311+G(d,p) |

Geometry Optimization and Energetics of Isomers and Conformers

The structure of this compound is not static; it exists as a collection of different spatial arrangements or conformers resulting from rotation around its single bonds. Furthermore, the chiral center at the α-carbon gives rise to two enantiomers, (R)- and (S)-2-(methylamino)-2-phenylacetonitrile.

Geometry optimization using DFT allows for the identification of the most stable three-dimensional structures of these isomers and conformers. By calculating the potential energy surface, researchers can locate the energy minima corresponding to stable conformers. These calculations are crucial for understanding which shapes the molecule is most likely to adopt. The relative energies of these conformers determine their population at a given temperature. For instance, rotations around the C-N and C-C bonds would lead to various staggered and eclipsed conformations, with the staggered conformers generally being more stable due to reduced steric hindrance.

Table 2: Hypothetical Relative Energies of Conformers of (R)-2-(Methylamino)-2-phenylacetonitrile (Note: The following data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (N-Cα-C-C_phenyl) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 |

| 2 | 180° | 1.2 |

| 3 | -60° | 0.8 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals provide significant insights into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom of the methylamino group and the π-system of the phenyl ring, making these sites nucleophilic. The LUMO is likely to be associated with the antibonding π* orbital of the nitrile group and the phenyl ring, indicating that the carbon atom of the nitrile group is a potential electrophilic site. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -8.5 | N (amino), Phenyl Ring (π) |

| LUMO | -0.5 | C≡N (π), Phenyl Ring (π) |

| HOMO-LUMO Gap | 8.0 | - |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can track the rotations around its single bonds, showing how the molecule explores different conformations. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or interact with other molecules. Furthermore, by including explicit solvent molecules in the simulation, it is possible to study the influence of the solvent on the conformational preferences and reactivity of the molecule. The solvent can stabilize certain conformers through interactions like hydrogen bonding, thereby altering the conformational equilibrium.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. By modeling the reaction mechanism, researchers can identify intermediates and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the reaction rate.

Activation Barrier Calculations

The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. Calculating this barrier is crucial for predicting the feasibility and rate of a chemical reaction. For reactions involving this compound, such as its hydrolysis or reactions at the amino group, computational methods can be used to locate the transition state structures and calculate their energies.

For example, in a hypothetical study of the hydrolysis of the nitrile group, DFT calculations could be used to model the approach of a water molecule and the subsequent bond-making and bond-breaking steps. The calculated activation barrier would provide a quantitative measure of how fast this reaction is likely to occur under specific conditions.

Table 4: Hypothetical Activation Barriers for a Reaction of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Reaction | Computational Method | Solvent | Activation Barrier (kcal/mol) |

| Nitrile Hydrolysis | DFT (B3LYP/6-311+G(d,p)) | Water (PCM) | 25 |

| N-Alkylation | DFT (B3LYP/6-311+G(d,p)) | Acetonitrile (PCM) | 18 |

Regioselectivity and Stereoselectivity Prediction

Many organic reactions can yield multiple products. Computational modeling can predict which product is most likely to form by comparing the activation barriers of the different reaction pathways. This is particularly relevant for predicting regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is formed).

In the context of reactions involving this compound, computational studies could, for instance, investigate the stereoselectivity of a reaction at the chiral center. By modeling the approach of a reactant to the (R) and (S) enantiomers, it is possible to calculate the activation energies for the formation of different stereoisomeric products. elsevierpure.com A lower activation barrier for one pathway would indicate a preference for the formation of a particular stereoisomer, thus explaining or predicting the stereochemical outcome of the reaction. elsevierpure.commdpi.com

Intermolecular Interaction Analysis via Computational Methods (e.g., PIXEL, QTAIM)

There are currently no published studies that have employed computational methods such as the PIXEL method for partitioning interaction energies or the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the specific intermolecular interactions of this compound.

Such an analysis would be crucial for understanding the solid-state packing of the molecule, identifying key non-covalent interactions (such as hydrogen bonds, π-π stacking, and van der Waals forces), and quantifying their energetic contributions. For instance, a QTAIM analysis would identify bond critical points and characterize the nature of interactions (covalent vs. closed-shell), while a PIXEL analysis could provide a detailed breakdown of the interaction energy into coulombic, polarization, dispersion, and repulsion components for molecular dimers. However, data from such analyses for this compound are absent from the scientific record.

Prediction of Novel Reactivity and Synthetic Pathways

Similarly, there is a lack of research focused on the computational prediction of novel reactivity or synthetic pathways specifically for this compound. Modern computational chemistry offers powerful tools, including density functional theory (DFT) based reactivity descriptors (such as Fukui functions and condensed local softness) and advanced machine learning models, to predict reaction sites, transition states, and potential new synthetic routes. mdpi.com

These methods could be applied to explore, for example, the compound's susceptibility to nucleophilic or electrophilic attack at various sites, predict the outcomes of reactions under different conditions, or design novel, more efficient synthetic strategies. Theoretical calculations could also support or guide experimental efforts in discovering new chemical transformations involving this compound. nih.gov However, to date, no such computational predictions have been reported for this specific compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of 2-(Methylamino)-2-phenylacetonitrile (B2974302) from potential impurities, starting materials, and byproducts, thereby enabling a thorough assessment of its purity. The selection of a specific chromatographic method is dictated by the analytical objective, such as the resolution of enantiomers or the detection of volatile contaminants.

High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile method for the analysis of non-volatile and thermally sensitive compounds like this compound. Because the molecule possesses a stereocenter at the α-carbon, it exists as a pair of enantiomers. Consequently, chiral HPLC is of paramount importance for the separation and quantification of these individual stereoisomers. merckmillipore.comphenomenex.com The ability to separate enantiomers is critical, as they can exhibit different biological activities. csfarmacie.cz

The enantioselective separation is typically accomplished using a chiral stationary phase (CSP). csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak series), are widely used for resolving chiral amines. yakhak.org These phases operate by forming transient diastereomeric complexes with the enantiomers, leading to differential retention times. The mobile phase composition, often a mixture of a nonpolar solvent like hexane (B92381) with an alcohol modifier (e.g., isopropanol), is carefully optimized to achieve baseline resolution. yakhak.orgnih.gov The addition of small amounts of an acid or a base to the mobile phase can also significantly improve peak shape and separation for basic compounds like amines. nih.gov

| Parameter | Description |

| Column | Chiralpak IE or Chiralcel OD-H (Amylose or Cellulose-based CSP) yakhak.org |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% acidic or basic additive nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Column Temperature | Ambient (e.g., 25 °C) |

Table 1: Representative Chiral HPLC Parameters for the Separation of Chiral Amines. Conditions must be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. thermofisher.com In this method, the sample is first vaporized and separated into its components within the gas chromatograph. These separated components then flow into the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. chemguide.co.uk

For purity profiling, GC-MS can detect residual solvents, unreacted starting materials, or byproducts from the synthesis. The mass spectrum of this compound itself would provide a characteristic fragmentation pattern that confirms its identity. For amines, the molecular ion peak is expected to have an odd mass-to-charge ratio. miamioh.eduwhitman.edu A predominant fragmentation pathway is α-cleavage, which for this compound would involve the loss of the phenyl group or the methyl group from the carbon adjacent to the nitrogen. miamioh.edu Analysis of related aminonitriles and amino acids often requires derivatization to increase volatility and improve chromatographic behavior. nih.govnih.gov

| Parameter | Description |

| GC Column | Non-polar capillary column, e.g., DB-5MS (30 m x 0.25 mm ID x 0.25 µm) jmb.or.kr |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp, e.g., start at 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Table 2: General GC-MS Parameters for Purity Analysis. The method may require derivatization and optimization for this compound.

Quantitative Analytical Methods in Reaction Monitoring

Monitoring the progress of a chemical reaction is essential for process optimization, determining reaction endpoints, and ensuring maximum yield and purity. waters.com HPLC and GC are frequently used for the quantitative monitoring of the synthesis of α-aminonitriles. mdpi.comnih.gov

For instance, during the synthesis of this compound, small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed. An HPLC method, often using a reversed-phase column, can be employed to quantify the disappearance of reactants (e.g., benzaldehyde (B42025), methylamine) and the appearance of the this compound product over time. nih.gov By creating calibration curves with standards of known concentrations, the exact concentration of the product in the reaction mixture can be determined at each time point. This kinetic data is invaluable for optimizing reaction parameters like temperature, catalyst loading, and reaction time. nih.govfrontiersin.org

Development of Analytical Standards and Reference Materials

Accurate quantification in analytical chemistry is predicated on the use of high-purity analytical standards and Certified Reference Materials (CRMs). alfa-chemistry.comall-chemistry.com A reference material is a substance of sufficient homogeneity and stability with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. mdpi.com

The development of a CRM for this compound would involve a meticulous, multi-step process governed by international guidelines such as ISO 17034. mdpi.comnih.gov This process includes:

Synthesis and Purification: The compound would be synthesized and purified to the highest possible degree.

Characterization: The identity and structure of the compound would be unequivocally confirmed using a battery of techniques, including NMR, MS, and IR spectroscopy.

Homogeneity and Stability Studies: The bulk material would be tested to ensure that every unit is uniform in composition and that the compound does not degrade under specified storage and transport conditions. researchgate.netmdpi.com

Value Assignment: The purity of the material would be assigned through a rigorous characterization process, often involving an inter-laboratory comparison study with expert labs, and expressed as a certified value with a calculated measurement uncertainty. nih.govnih.gov

The availability of such a well-characterized standard is essential for validating analytical methods and ensuring that measurements performed by different laboratories are accurate and comparable. all-chemistry.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| Ethanol |

| Hexane |

| Isopropanol |

Future Perspectives and Emerging Research Directions

Exploration of Unexplored Reactivity Patterns

While the fundamental reactivity of 2-(Methylamino)-2-phenylacetonitrile (B2974302) is centered on the nitrile and amino groups, future research will likely focus on uncovering more nuanced and previously unexplored reaction pathways. The development of novel synthetic methods, particularly through cross-dehydrogenative coupling (CDC) reactions and photocatalysis, is enabling the α-cyanation of secondary amines under new conditions. mdpi.com These approaches suggest that the C-H bond adjacent to the nitrogen in precursors could be a frontier for discovering new transformations.

Future work may investigate:

Asymmetric Transformations: Beyond the initial formation, research into the enantioselective functionalization of the existing stereocenter in chiral α-aminonitriles could open new synthetic routes.

Radical-Mediated Reactions: The tolerance of some modern catalytic systems for functional groups that typically react with free radicals suggests that radical-mediated pathways involving α-aminonitriles could be an underexplored area. organic-chemistry.org

Multi-component Reactions Beyond Strecker: Designing novel multi-component reactions where this compound acts as a key building block for constructing complex molecular architectures in a single step.

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis of α-aminonitriles, traditionally accomplished via the Strecker reaction, is undergoing a paradigm shift with the advent of advanced catalytic systems. mdpi.comwikipedia.org While effective, the classical Strecker synthesis often requires stoichiometric amounts of toxic cyanide sources. nih.gov Modern research is heavily focused on catalytic alternatives that are more efficient, selective, and environmentally benign.

Key areas of development include:

Organocatalysis: Small organic molecules are emerging as powerful catalysts for α-aminonitrile synthesis. mdpi.com They are less toxic than metal-based catalysts, less sensitive to air and moisture, and more suitable for pharmaceutical applications. mdpi.com For instance, derivatives of the cinchona alkaloid hydroquinine (B45883) and various chiral BINOL-based compounds have been used to achieve high yields and enantioselectivities in asymmetric Strecker reactions. mdpi.com

Transition Metal Catalysis: Catalysts based on metals like ruthenium, copper, gold, and rhodium are being employed for the oxidative cyanation of tertiary amines to produce α-aminonitriles. mdpi.comorganic-chemistry.org Recent protocols describe RuCl₃-catalyzed oxidative cyanation using molecular oxygen, presenting a cleaner process. organic-chemistry.org Similarly, gold nanoparticles supported on porous silica (B1680970) (Au@pSiO₂) have been shown to be highly efficient and recyclable catalysts for the Strecker reaction under solvent-free conditions. tandfonline.com

Photocatalysis: Light-mediated reactions represent a green and mild approach. Recent studies have demonstrated the direct C(sp³)–H cyanation of amines under photocatalytic conditions, which offers excellent functional group tolerance and can be applied to complex molecules. organic-chemistry.org

| Catalyst Type | Example Catalyst | Key Advantages | Reaction Type | Reference |

|---|---|---|---|---|

| Organocatalyst | Hydroquinine | High enantioselectivity, metal-free | Asymmetric Strecker | mdpi.com |

| Organocatalyst | Succinic Acid | Low cost, solvent-free conditions | Strecker Reaction | mdpi.com |

| Transition Metal | RuCl₃ / O₂ | Environmentally benign (uses O₂), clean reaction | Oxidative Cyanation | organic-chemistry.org |

| Nanocatalyst | Au@pSiO₂ | High efficiency, recyclable, solvent-free | Strecker Reaction | tandfonline.com |

| Photocatalyst | Not specified | Mild conditions, excellent functional group tolerance | C-H Cyanation | organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms is a major trend aimed at improving efficiency, safety, and scalability. The synthesis of α-aminonitriles and their derivatives is well-suited for this transition.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) and allow for the safe handling of hazardous reagents like cyanides. A protecting-group-free, semi-continuous process has been developed for synthesizing racemic fluorinated α-amino acids, which proceeds via a fluorinated α-aminonitrile intermediate formed through photooxidative cyanation in a flow system. chemistryviews.org This approach enables large-scale production and avoids the isolation of unstable intermediates. chemistryviews.org

Automated Synthesis: Automated platforms, which combine robotics with reaction optimization algorithms, are being developed to accelerate the discovery and synthesis of new molecules. ucla.eduresearchgate.net An automated system has been successfully used for the high-yield, no-carrier-added radiosynthesis of [¹¹C-carbonyl]-labeled amino acids using the Strecker reaction. nih.gov Such systems can rapidly screen various aldehydes, amines, and reaction conditions to optimize the synthesis of specific target molecules like this compound, significantly reducing development time. nih.govsciforum.net

Advanced Materials Science Applications

While direct applications of this compound in materials science are not widely documented, its role as a versatile chemical intermediate positions it as a valuable precursor for advanced materials. The primary route is through its conversion to non-natural α-amino acids, which are increasingly used as building blocks in materials science.

For example, fluorinated amino acids, which can be synthesized from α-aminonitrile precursors, are used to engineer and study biopolymers. chemistryviews.org The unique properties of fluorine (high electronegativity, low polarizability) can modulate the physicochemical characteristics of molecules, such as hydrophobicity and stability, making them valuable for creating novel materials. chemistryviews.org Future research could explore the incorporation of amino acids derived from this compound into peptides or polymers to create materials with tailored properties for applications in biomedicine or nanotechnology.

Predictive Modeling and Machine Learning in Reaction Design

The complexity of chemical reactions, including the multi-component Strecker synthesis, presents an ideal challenge for computational modeling and machine learning (ML). These tools are becoming indispensable for predicting reaction outcomes and designing novel synthetic pathways.

Predictive Modeling: Ab initio computational methods and Density Functional Theory (DFT) are being used to map the microscopic mechanisms, thermodynamics, and kinetics of the Strecker reaction. nih.gov Such studies provide a step-by-step understanding of the reaction's free energy landscape, helping to rationalize experimental observations and predict the feasibility of new reaction variants. nih.gov

Machine Learning: ML algorithms, particularly neural networks, are being trained on large datasets of experimental reactions to predict the major product of a given set of reactants and reagents. mit.edu By representing reactions based on the fundamental bond changes, these models can achieve high accuracy in predicting outcomes. mit.edu For a compound like this compound, ML could be used to predict optimal conditions for its synthesis or to forecast the products of its subsequent reactions with various partners, accelerating the discovery of new transformations and applications. mit.edunih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylamino)-2-phenylacetonitrile, and how do reaction conditions influence yield?